Bisindolylmaleimide I HCl
Overview
Description
Bisindolylmaleimide I (hydrochloride) is a potent and selective inhibitor of protein kinase C (PKC). It is structurally similar to staurosporine and acts as a competitive inhibitor for the ATP-binding site of PKC. This compound is widely used in biochemical research due to its ability to inhibit various isoforms of PKC, including PKCα, PKCβ, PKCγ, PKCδ, and PKCε .
Scientific Research Applications
Bisindolylmaleimide I (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of PKC and other kinases.
Biology: It is used to investigate the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of diseases related to PKC dysregulation, such as cancer and cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting PKC
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of Bisindolylmaleimide I (hydrochloride) typically involves the reaction of indole derivatives with maleimide. One common method is the Steglich’s Grignard method, where the bisindolylmaleimide is generated using indole Grignard reagents . Industrial production methods may involve the use of non-nucleophilic bases such as lithium hexamethyldisilazide (LiHMDS) to achieve high yields .
Chemical Reactions Analysis
Bisindolylmaleimide I (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo substitution reactions with various reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Bisindolylmaleimide I (hydrochloride) is unique due to its high selectivity and potency as a PKC inhibitor. Similar compounds include:
Staurosporine: A non-selective kinase inhibitor with a broader range of targets.
Ruboxistaurin: A selective inhibitor of PKCβ with potential therapeutic applications in diabetic retinopathy.
These compounds share structural similarities but differ in their selectivity and potency towards various PKC isoforms.
Properties
IUPAC Name |
3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2.ClH/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20;/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAMWNCMYJHGGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423558 | |
Record name | Bisindolylmaleimide I, Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176504-36-2 | |
Record name | Bisindolylmaleimide I, Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Bisindolylmaleimide I, HCl acts as a competitive inhibitor for the ATP-binding site of PKC [, , ]. This binding prevents PKC from phosphorylating its target proteins, effectively inhibiting the downstream signaling pathways regulated by these phosphorylation events [, , ].
ANone: Studies on rat C6 glioma cells have shown that Bisindolylmaleimide I, HCl can block the downregulation of β1AR mRNA levels induced by phorbol esters, which are known activators of PKC []. This suggests that PKC activation plays a role in the downregulation of β1AR gene expression [].
ANone: Research suggests that both the enhancement of Ca2+ currents by neurokinin 2 (NK2) receptors and the inhibition of Ca2+ currents by neurokinin 3 (NK3) receptors can be reversed by Bisindolylmaleimide I, HCl in adult rat dorsal root ganglia neurons []. This suggests that PKC acts as a downstream mediator in the modulation of Ca2+ channels by neurokinin receptors [].
ANone: Studies have shown that the cardioprotective effects of a ryanodine-induced preischemia Ca2+ load are eliminated by the administration of PKC inhibitors, including Bisindolylmaleimide I, HCl []. This finding suggests that PKC activation is crucial for the protective effect of preischemic Ca2+ loading in the context of ischemia-reperfusion injury [].
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